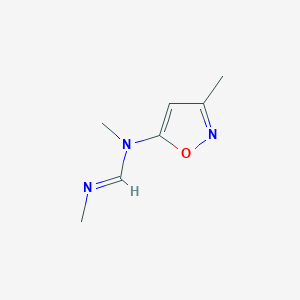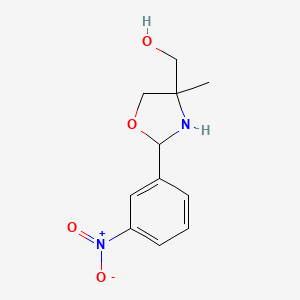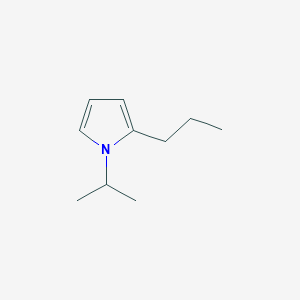
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoroethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol typically involves the reaction of salicylaldehyde p-tosylhydrazones with 2-bromo-3,3,3-trifluoropropene under copper-catalyzed conditions . This method proceeds through a sequential process to afford the desired product in moderate to excellent yields (up to 93%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the copper-catalyzed synthesis approach mentioned above can be scaled up for industrial applications, given the appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The trifluoroethyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoroethyl groups enhance the compound’s ability to interact with specific enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Tris(2,2,2-trifluoroethoxy)methane
- 2,2,2-Trifluoroethyl formate
Uniqueness
Compared to similar compounds, 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol is unique due to the presence of both trifluoroethyl and amino groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C10H9F6NO |
|---|---|
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol |
InChI |
InChI=1S/C10H9F6NO/c11-9(12,13)4-6-3-7(1-2-8(6)18)17-5-10(14,15)16/h1-3,17-18H,4-5H2 |
Clave InChI |
PUSLZYPXZGAXGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NCC(F)(F)F)CC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


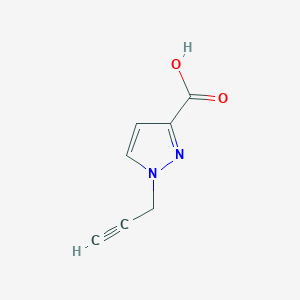


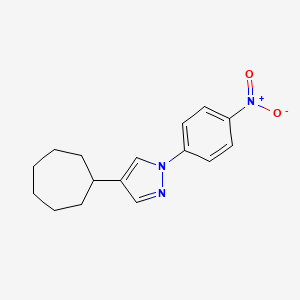
![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)
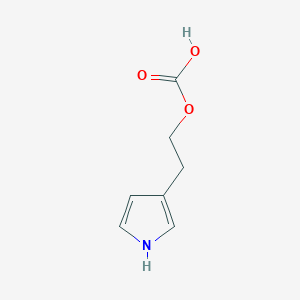

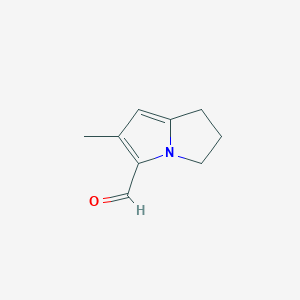
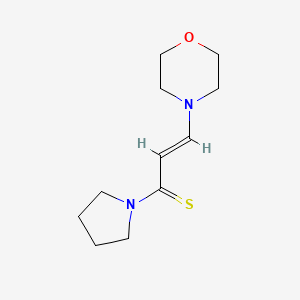
![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)

